Methyl 2-hydroxyicosanoate
Overview
Description
Methyl 2-hydroxyicosanoate is an organic compound with the molecular formula C21H42O3. It is a methyl ester derivative of 2-hydroxyicosanoic acid, also known as eicosanoic acid. This compound is part of the fatty acid methyl esters (FAME) category, specifically those with a hydroxy group. It is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyicosanoate can be synthesized through the esterification of 2-hydroxyicosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
2-hydroxyicosanoic acid+methanol→Methyl 2-hydroxyicosanoate+water
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process often includes purification steps such as distillation or crystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxyicosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-ketoicosanoic acid or 2-carboxyicosanoic acid.
Reduction: Formation of 2-hydroxyicosanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-hydroxyicosanoate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of fatty acid methyl esters and their derivatives.
Biology: Investigated for its role in cellular signaling pathways and lipid metabolism.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 2-hydroxyicosanoate involves its interaction with specific molecular targets and pathways. It can modulate lipid metabolism and influence cellular signaling processes. The hydroxy group allows it to participate in hydrogen bonding and other interactions, affecting its biological activity.
Comparison with Similar Compounds
Methyl 2-hydroxyicosanoate can be compared with other similar compounds such as:
Methyl 2-hydroxyarachidate: Another hydroxy fatty acid methyl ester with similar properties but different chain length.
Methyl 2-hydroxyoleate: A hydroxy fatty acid methyl ester with a double bond in the carbon chain.
Methyl 2-hydroxylaurate: A shorter-chain hydroxy fatty acid methyl ester.
Uniqueness: this compound is unique due to its specific chain length and the presence of a hydroxy group, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
methyl 2-hydroxyicosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(23)24-2/h20,22H,3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUGNSBVAUHPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392800 | |
Record name | Methyl 2-hydroxyicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16742-49-7 | |
Record name | Methyl 2-hydroxyeicosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16742-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxyicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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